molecular formula C19H23ClN2O3 B6665628 N-(2-methoxy-4-phenoxyphenyl)piperidine-4-carboxamide;hydrochloride

N-(2-methoxy-4-phenoxyphenyl)piperidine-4-carboxamide;hydrochloride

Cat. No.: B6665628
M. Wt: 362.8 g/mol
InChI Key: KDVCECILOFNDHR-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-phenoxyphenyl)piperidine-4-carboxamide;hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of methoxy and phenoxy groups attached to a phenyl ring

Properties

IUPAC Name

N-(2-methoxy-4-phenoxyphenyl)piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3.ClH/c1-23-18-13-16(24-15-5-3-2-4-6-15)7-8-17(18)21-19(22)14-9-11-20-12-10-14;/h2-8,13-14,20H,9-12H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVCECILOFNDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2=CC=CC=C2)NC(=O)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-phenoxyphenyl)piperidine-4-carboxamide;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Attachment of the Phenyl Ring: The phenyl ring with methoxy and phenoxy substituents is introduced through nucleophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the piperidine derivative with an appropriate carboxylic acid or its derivative under suitable conditions.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-phenoxyphenyl)piperidine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2-methoxy-4-phenoxyphenyl)piperidine-4-carboxamide;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-phenoxyphenyl)piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)piperidine-4-carboxamide
  • 4-(4-methoxyphenoxy)piperidine hydrochloride
  • N-methyl-4-phenyl-4-carbethoxy-piperidine hydrochloride

Uniqueness

N-(2-methoxy-4-phenoxyphenyl)piperidine-4-carboxamide;hydrochloride is unique due to the presence of both methoxy and phenoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

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